Sodium pentachlorophenate

Catalog No.
S656130
CAS No.
131-52-2
M.F
C6Cl5ONa
C6Cl5NaO
M. Wt
289.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium pentachlorophenate

CAS Number

131-52-2

Product Name

Sodium pentachlorophenate

IUPAC Name

sodium;2,3,4,5,6-pentachlorophenolate

Molecular Formula

C6Cl5ONa
C6Cl5NaO

Molecular Weight

289.3 g/mol

InChI

InChI=1S/C6HCl5O.Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h12H;/q;+1/p-1

InChI Key

HCJLVWUMMKIQIM-UHFFFAOYSA-M

SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].[Na+]

Solubility

In water, 3.30X10+5 mg/L at 25 °C
Solubility in water (g/L): 22.4 at 20 °C; 33 at 30 °C
Solubility at 25 °C (g/L): methanol 22; acetone 37
21% (wt/vol) at 5 °C (water), 29% (wt/vol) at 40 °C (water), 33% (wt/vol at 25 °C (water)
Soluble in ethanol and acetone; insoluble in benzene and petroleum oils
Solubility in water, g/100ml at 25 °C: 33

Synonyms

Pentachlorophenate, Sodium, Pentachlorophenol, Sodium Pentachlorophenate

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].[Na+]

Isomeric SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].[Na+]

Historical use as a wood preservative:

Environmental impact studies:

Several scientific studies have investigated the environmental impact of Na-PCP. These studies have focused on various aspects, including:

  • Persistence and degradation: Research has examined the persistence of Na-PCP in soil and water environments, as well as the microbial degradation processes that break it down. [Source: Effects of sodium pentachlorophenate on the ecology of a freshwater model ecosystem - PubMed, ]
  • Leaching and contamination: Studies have assessed the leaching potential of Na-PCP from treated wood and its subsequent contamination of surrounding soil and groundwater. [Source: Pentachlorophenol - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf, ]
  • Effects on aquatic life: Research has explored the toxic effects of Na-PCP on various aquatic organisms, including fish, invertebrates, and algae. [Source: Effects of sodium pentachlorophenate on enzymes of energy metabolism in tissues of Notopterus notopterus - PubMed, ]

Toxicological research:

Toxicological studies on Na-PCP have aimed to understand its potential health hazards. These studies have investigated:

  • Acute and chronic toxicity: Research has examined the immediate and long-term effects of exposure to Na-PCP in various animal models. [Source: ACUTE AND CHRONIC EFFECTS OF PENTACHLOROPHENOL AND SODIUM PENTACHLOROPHENATE UPON EXPERIMENTAL ANIMALS | Journal of Pharmacology and Experimental Therapeutics, ]
  • Carcinogenicity: Studies have investigated the potential of Na-PCP to cause cancer, with some evidence suggesting a link to liver cancer in animals. [Source: Sodium Pentachlorophenate - NJ.gov, ]

Sodium pentachlorophenate is a chemical compound with the formula C6_6Cl5_5ONa and is classified as a sodium salt of pentachlorophenol. It appears as a white or tan powdered solid, soluble in water, and is known for its toxic properties. The compound is primarily used in various industrial applications, particularly in the agricultural sector as a pesticide and herbicide. Its structure consists of a phenolic ring substituted with five chlorine atoms, which significantly contributes to its biological activity and toxicity .

PCP-Na is a hazardous compound and should be handled with care. It is acutely toxic by ingestion, inhalation, and skin contact []. Exposure to PCP-Na can cause a variety of health effects, including skin irritation, eye damage, respiratory problems, and neurological effects [].

, primarily due to its chlorinated structure. Key reactions include:

  • Hydrolysis: In aqueous solutions, sodium pentachlorophenate can hydrolyze to form pentachlorophenol and sodium hydroxide.
    C6Cl5ONa+H2OC6Cl5OH+NaOH\text{C}_6\text{Cl}_5\text{ONa}+\text{H}_2\text{O}\rightarrow \text{C}_6\text{Cl}_5\text{OH}+\text{NaOH}
  • Oxidation: Under certain conditions, it can be oxidized to produce chlorinated byproducts, which may include polychlorinated dibenzodioxins and dibenzofurans, known for their environmental persistence and toxicity .

The synthesis of sodium pentachlorophenate typically involves the chlorination of phenol followed by neutralization with sodium hydroxide. The process can be summarized in the following steps:

  • Chlorination of Phenol: Phenol is treated with chlorine gas under controlled conditions to introduce chlorine substituents on the aromatic ring.
  • Neutralization: The resulting pentachlorophenol is then neutralized with sodium hydroxide to yield sodium pentachlorophenate.

This method allows for the production of high-purity sodium pentachlorophenate suitable for industrial applications .

Sodium pentachlorophenate has several applications:

  • Agriculture: Used as a pesticide and herbicide for controlling weeds and pests in crops.
  • Industrial: Employed in wood preservation processes due to its fungicidal properties.
  • Laboratory: Utilized in research settings for studying chlorinated compounds and their effects .

Sodium pentachlorophenate shares similarities with several other chlorinated phenolic compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaUnique Characteristics
Sodium PentachlorophenateC6_6Cl5_5ONaHighly toxic to aquatic life; used in agriculture
PentachlorophenolC6_6Cl5_5OHParent compound; more toxic without sodium salt
Sodium DichloroisocyanurateC3_3Cl2_2NNaOUsed primarily as a disinfectant; less toxic than sodium pentachlorophenate
Sodium ChlorideNaClCommon salt; non-toxic; used for culinary purposes

Sodium pentachlorophenate's unique combination of high toxicity to microorganisms and environmental persistence distinguishes it from other similar compounds .

Physical Description

Sodium pentachlorophenate is a white or tan, powdered solid. It is soluble in water and may burn, but it is not easily ignited. It may be toxic by ingestion, inhalation and skin absorption. It is used as a fungicide, herbicide and as a disinfectant.
WHITE OR TAN FLAKES OR POWDER WITH CHARACTERISTIC ODOUR.

Color/Form

White crystalline solid
Tan powder, pellets
Buff-colored flakes

Boiling Point

Decomposes. (USCG, 1999)

Density

2.0 mg/L at 22 °C/4 °C

LogP

log Kow = 1.3 at pH 10

Odor

Phenolic odo

UNII

640L8FZO38

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

To study the mechanism of thyroid hormone action disrupted mechanism by pentachlorophenol in FRTL-5 cells. In the study solvent control group (DMSO), positive control group in iodide uptake measurements (perchlorate sodium) and three pentachlorophenol groups were designed. FRTL-5 cells were treated at the doses of 0.1 ug/mL, 0.3 ug/mL and 0.5 ug/mL of pentachlorophenol for 24 hours. The proliferation of FRTL-5 cells was assayed by 3H - TdR, and the concentrations of thyroglobulin in culture were assayed by RIA. In iodide uptake measurements, and the (125)I uptake of FRTL-5 cells was tested in 12 hr and 24 hr. Pentachlorophenol had no effect on the proliferation of FRTL-5 cells, and the concentrations of thyroglobulin in culture were decreased at the levels of group 0.3 ug/mL and 0.5 ug/mL. The iodide uptakes of FRTL-5 cells were significantly increased at the levels of group 0.33 ug/mL and 0.5 ug/mL in 12 hr. Perchlorate sodium made significant decreases of the iodide uptake of FRTL-5 cells in 12 hr and 24 hr. The mechanism of the thyroid hormone action disrupted by pentachlorophenol may be associated with descreasing thyroglobulin in FRTL-5 cells. /Pentachlorophenol/
Chlorinated phenols ... are very effective (... in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without effecting electron transport. As a result of this action, which is believed to occur at mitochondrial /membrane/, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/
The chlorophenols ... act at the sites of adenosine triphosphate production and decrease or block it without blocking the electron transport chain. Thus the poisons uncouple phosphorylation from oxidation. Free energy from the electron transport chain then converts to more body heat. As body temp rises, heat-dissipating mechanisms are overcome and metabolism is speeded. More adenosine diphosphate and other substrates accumulate, and these substrates stimulate the electron transport chain further. The electron transport chain responds by using up more and more available oxygen (increasing oxygen demand) in an effort to produce adenosine triphosphate, but much of the free energy generated is liberated as still more body heat. Oxygen demand quickly overcomes oxygen supply, and energy reserves become depleted. /Chlorophenols/
... Effective uncoupler of oxidative phosphorylation. At low concn (10-5 m) pentachlorophenol prevents the uptake of inorganic phosphate associated with the oxidation of alpha-ketoglutarate. In phosphate-deficient systems, alpha-ketoglutarate oxidation is stimulated by pentrachlorophenol (PCP). PCP greatly enhances liberation of inorg phosphate from ATP in fresh mitochondrial prepn, but ... no effect upon atpase prepared from disintegrated mitochondria. Suggested effect of PCP may be one of altering permeability of mitochondria rather than direct effect on atpase. /Pentachlorophenol/
A study of magnesium adenosine triphosphitase and sodium, potassium adenosine triphosphitase from various tissues of the rat revealed very complex reactions, suggesting that pentachlorophenol uncouples oxidative phosphorylation at low concn and inhibits it at high concn and that sodium, potassium adenosine triphosphitase is the locus of action of the poison. /Pentachlorophenol/

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

... Pentachlorophenol available after about 1973 contained only 1 ppm of the hexachloro- and 26 ppm of the octachlordibenzo-p-dioxin. /Pentachlorophenol/
Fourteen technical pentachlorophenol and three sodium pentachlorophenate samples were obtained from several manufacturers and analyzed for various chlorinated phenolic impurities. Reversed-phase liquid chromatography with an electrochemical (coulometric mode) detector was used for qualitative and quantitative determinations. 2,4-Dichlorophenol, 3,5-dichlorophenol, 2,3,4-trichlorophenol, 2,4,6-trichlorophenol, 3,4,5-trichlorophenol, 2,3,5,6-tetrachlorophenol, 2,3,4,6-tetrachlorophenol, and 2,3,4,5-tetrachlorophenol were detected as contaminants in the various samples.

Other CAS

131-52-2

Use Classification

HERBICIDES

Methods of Manufacturing

Exhaustive chlorination of phenol and conversion to the sodium salt with sodium hydroxide.

General Manufacturing Information

As of 1993, phenate has not been used in the United States /as a pesticide/. In other countries, where antimicrobial needs are high, the phenate is employed for its antifungal and antimicrobial activities, i.e. applied directly to the surfaces of freshly sawed timber to prevent fungal growth and sap staining
Trade marks include ... Dowicide G (Dow), Santobrite (Monsanto) for the sodium salt - neither company now manufactures or markets these products.

Analytic Laboratory Methods

Determination of sodium pentachlorophenolate in the atmosphere by thin-layer chromatography. The method is based on a reaction between sodium pentachlorophenolate and silver on a thin layer of silica gel.
EPA Method 8040. Method for the determination of phenols in solid waste by gas chromatography with flame ionization detection (FID) or derivatization to pentafluorobenzyl- bromide (PFB) derivatives followed by gas chromatography with electron capture detection (ECD). ECD is used to reduce detection limits of some phenols and/or interferences. Under the prescribed conditions for pentachlorophenol, the method detection limit is 7.4 ug/L using FID and 0.59 ug/L using ECD. Precision and method accuracy were found to be directly related to analyte concentration and essentially independent of the sample matrix. /Pentachlorophenol/
EPA Method 8250. Packed Column Gas Chromatography/Mass Spectrometry Technique for the determination of semivolatile organic compounds in extracts prepared from all types of solid waste matrices, soil, and groundwater. This method is applicable to quantify most neutral, acidic, and basic organic compounds that are soluble in methylene chloride and capable of being eluted with derivatization as sharp peaks from a gas chromatographic packed column. Under the prescribed conditions, pentachlorophenol has a detection limit of 3.6 ug/L. Precision and method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix. /Pentachlorophenol/
EPA 8270. Capillary Column GC/MS. This method is used for the determination of semivolatile organic compounds in extracts prepared from all types of solid waste matrices, soils, and groundwater. This method is applicable to quantify most acidic, basic, and neutral organic compounds that are soluble in methylene chloride and are capable of being eluted without derivatization as sharp peaks from a capillary column (DB-5 or equivalent). The Practical Quantitation Limit for pentachlorophenol is 50 ug/L in ground water and 3300 ug/kg in low soil/sediment. The precision and a method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix. /Pentachlorophenol/
For more Analytic Laboratory Methods (Complete) data for PENTACHLOROPHENOL, SODIUM SALT (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

A GC method for determining pentachlorophenol and 2,3,4,6-tetrachlorophenol in biological fluids was developed. Samples analyzed were urine, water, serum, or fish, tissue. Urine and water samples were digested at 100 °C for 1 hr in a sealed vial and later were extracted with toluene. Serum samples were acidified and then digested and extracted as above. Fish tissue was homogenized, acidified to pH 2, and rehomogenized; the emulsion was extracted with methylene chloride, extracted with alkali, and finally with toluene and digested as above. All samples were treated with an internal standard, diluted as appropriate, and subjected to gas chromatography at 300 °C using fused silica capillary columns. Samples were injected at 1 microliter volume and detection of compounds was facilitated by electron capture at 350 °C. A calibration standard of pure pentachlorophenol and tetrachlorophenol were run; the time of chromatographic run was 1 hour. Good resolution of the compounds was achieved. Concentrations as low as 0.5 ppb wre detected by this method for the two compounds. The precision of the method was 7.5% for tetrachlorophenol and 1.2% for pentachlorophenol. The upper limit of detection was 200 ppb. Samples of water, urine, serum, and fish tissue contained detectable concentrations of the two compounds. Corrections were made to compensate for instrument drift. The compounds were sensitive to chemical activity within the injection port and column; deactivation was necessary by treating with 10 microliter portions of hexamethylsilane and trimethylchlorosilane. ...
Chlorinated phenols in urine are ... detected by electron-capture gas chromatography using a double support-bonded diethylene glycol succinate column ... Avg recoveries of >80% were obtained. /Chlorinated phenols/

Storage Conditions

Provision to contain effluent from fire extinguishing. Separated from food and feedstuffs. ... Well closed. Keep in a well-ventilated room.

Interactions

Inhibition of sulfation of the phenolic compound harmol (7-hydroxy-1-methyl-9H-pyrido[3,4-b]indole) by pentachlorophenol (PCP) was studied in the Wistar rat: PCP was administered in various ways to find a convenient method for long-term inhibition of sulfation. High doses of PCP or sodium pentachlorophenolate (NaPCP) in the diet (350 ppm) or NaPCP in the drinking water (1.4 mM) of Wistar rats for one week inhibited the sulfation of harmol by 30-45%. The plasma concentration of PCP in rats with NaPCP (1.4 mM) in their drinking water was highest (270 uM) in the period that the animals were kept in the dark and consumed food and water. This is explained by a rapid elimination: the elimination of PCP from plasma, after intravenous administration, showed a biphasic disappearance curve with half-lives of 2.17 and 7.24 hrs, respectively. This is much faster than in Sprague-Dawley rats. A log-linear correlation was found between the plasma concentration of pentachlorophenol and the inhibition of harmol sulfation. Although administration of NaPCP to rats in their drinking water inhibited the sulfation of harmol only by 45%, it inhibited the sulfation of the carcinogenic arylhydroxamic acid N-hydroxy-2-acetylaminofluorene by 70-75%.

Dates

Modify: 2023-08-15

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